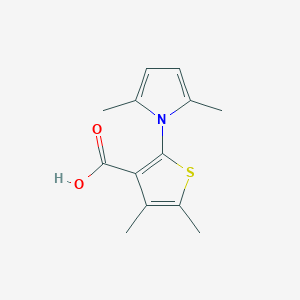![molecular formula C22H21N3O2S B2686381 (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide CAS No. 850751-57-4](/img/structure/B2686381.png)
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis and Structural Studies
Research has focused on the regioselective synthesis of thiazolidine derivatives, highlighting the compound's structural characteristics and synthetic pathways. For instance, Bakavoli et al. (2009) detailed the cyclocondensation processes leading to new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, demonstrating the compound's potential as a versatile intermediary in organic synthesis (Bakavoli et al., 2009).
Electrophilic Reactions and Mechanistic Insights
Further investigations have delved into the compound's reactivity, particularly in electrophilic reactions. Studies such as those by Basheer and Rappoport (2006) explored the reactions of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds, revealing insights into the mechanistic aspects of such reactions (Basheer & Rappoport, 2006).
Electrochemical and Spectroelectrochemical Investigations
The electrochemical behavior of thiazolidine derivatives, including compound-specific isomers, has been studied to understand their electron transfer reactions. Cekic‐Laskovic et al. (2011) investigated the electrochemical reduction of related compounds, proposing a reduction mechanism that contributes to the understanding of the compound's reactivity and stability (Cekic‐Laskovic et al., 2011).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of new heterocyclic compounds using thiazolidine derivatives as key intermediates. Obydennov et al. (2017) described cyclocondensation reactions leading to the formation of heterocyclic assemblies, emphasizing the compound's utility in creating diverse molecular structures (Obydennov et al., 2017).
Biological Activity and Docking Studies
In the realm of biological research, studies have assessed the compound's activity in various biological contexts. Nikalje et al. (2015) synthesized novel thiazolidin-4-one derivatives and evaluated their anticonvulsant activity, showcasing the potential therapeutic applications of these compounds (Nikalje et al., 2015).
Kinetic and Mechanistic Studies
Investigations into the kinetics and mechanism of structural transformations have provided valuable insights into the stability and reactivity of thiazolidine derivatives. Minic et al. (2011) studied the kinetics of structural transformations during heating, offering a deeper understanding of the compound's behavior under non-isothermal conditions (Minic et al., 2011).
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-8-10-18(11-9-15)25-21(27)16(2)28-22(25)19(14-23)20(26)24-13-12-17-6-4-3-5-7-17/h3-11,16H,12-13H2,1-2H3,(H,24,26)/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYEVYOKCQMHE-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)


![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)





![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)
